

Application Notes and Protocols for A-85380 in Electrophysiology Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-85380 is a potent and selective agonist for the $\alpha4\beta2$ nicotinic acetylcholine receptor (nAChR), a key player in various physiological and pathological processes in the central nervous system.[1][2] Its high affinity and selectivity make it an invaluable tool for investigating the function and pharmacology of $\alpha4\beta2$ nAChRs in vitro and in vivo. This document provides detailed application notes and protocols for the use of A-85380 in electrophysiological studies, with a focus on the whole-cell patch-clamp technique.

Mechanism of Action

A-85380 acts as an agonist at neuronal nAChRs, which are ligand-gated ion channels.[1] Upon binding, A-85380 stabilizes the open conformation of the channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx results in membrane depolarization and the generation of an inward current that can be measured using patch-clamp electrophysiology. The activation of these receptors can modulate neuronal excitability and synaptic transmission. A-85380 displays selectivity for the α 4 β 2 nAChR subtype over other nAChR subtypes such as α 7 or the muscle-type α 1 β 1 δ γ .[1]

Data Presentation

The following tables summarize the quantitative data for A-85380 and its closely related analog, 5-lodo-A-85380, on various nAChR subtypes. This data is essential for experimental design and interpretation.

Table 1: Potency (EC50) of A-85380 and its Analog on Human nAChR Subtypes

Compound	nAChR Subtype	EC50 (μM)	Cell Type	Reference
5-I-A-85380	α4β2	0.23	Mammalian Cell Line	
5-I-A-85380	α7	>100	Mammalian Cell Line	_
A-85380	High-Sensitivity $\alpha 4\beta 2$	More Potent	Xenopus Oocytes	[3]
A-85380	Low-Sensitivity α4β2	Less Potent	Xenopus Oocytes	[3]

Table 2: Efficacy (Emax) of 5-Iodo-A-85380 on Human nAChR Subtypes

Compound	nAChR Subtype	E _{max} (% of Acetylcholine)	Cell Type	Reference
5-I-A-85380	α4β2	85	Mammalian Cell Line	
5-I-A-85380	α7	<10	Mammalian Cell Line	_

Experimental Protocols

This section provides a detailed methodology for investigating the effects of A-85380 using whole-cell patch-clamp electrophysiology on cultured mammalian cells (e.g., HEK293 cells stably expressing $\alpha 4\beta 2$ nAChRs) or neurons.

Cell Preparation

- Cell Culture: Plate cells expressing the nAChR subtype of interest onto glass coverslips a few days prior to recording to allow for adherence and optimal health.[4]
- Transfection (if applicable): For transient expression, transfect cells with the desired nAChR subunit cDNAs using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

Solutions and Reagents

a. Extracellular (Bath) Solution (aCSF)

Component	Concentration (mM)
NaCl	126
KCI	3
CaCl ₂	2.5
MgCl ₂	1.3
NaHCO₃	26
NaH ₂ PO ₄	1.25
D-Glucose	20

Preparation: Prepare a 10X stock solution of NaHCO₃ and another 10X stock of the remaining components. Store at 4°C. On the day of the experiment, dilute to 1X, check osmolarity (~310 mOsm/L), and continuously bubble with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.3-7.4.[4]

b. Intracellular (Pipette) Solution

Component	Concentration (mM)
K-Gluconate	140
KCI	4
EGTA	0.5
HEPES	10
Mg-ATP	4
Na-GTP	0.4

Preparation: Prepare as a 1X solution. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm/L.[4] Aliquot and store at -20°C. Thaw and filter through a 0.2 μm filter before use.[4]

c. A-85380 Stock Solution

- Prepare a high-concentration stock solution (e.g., 10-100 mM) of A-85380 in a suitable solvent such as sterile water or DMSO.
- Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

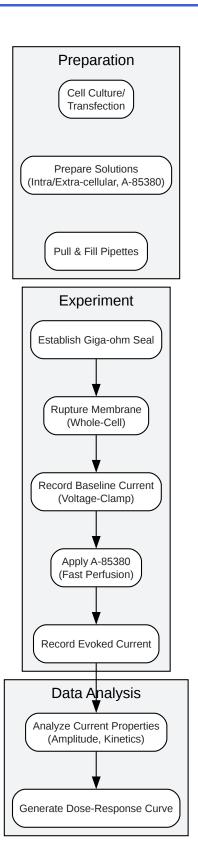
Whole-Cell Patch-Clamp Recording

a. Pipette Preparation

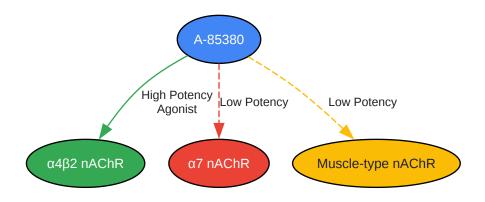
- Pull borosilicate glass capillaries to a resistance of 3-7 M Ω when filled with the intracellular solution.[4]
- Fill the pipette with the filtered intracellular solution, ensuring no air bubbles are trapped in the tip.[5]
- b. Establishing a Whole-Cell Configuration

- Place the coverslip with cells in the recording chamber and perfuse with oxygenated extracellular solution.
- Mount the filled pipette in the micromanipulator and apply light positive pressure.[4]
- Approach a target cell under microscope guidance.
- Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).[5]
- Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[6]
- c. Voltage-Clamp Recordings
- Clamp the cell membrane potential at a holding potential of -60 to -70 mV.[4][5]
- Allow the cell to stabilize for a few minutes before recording.
- Apply A-85380 using a fast perfusion system to ensure rapid solution exchange and minimize receptor desensitization.
- Record the inward currents evoked by A-85380.
- To determine the concentration-response relationship, apply increasing concentrations of A-85380, with sufficient washout periods in between applications to allow for receptor recovery.
- d. Current-Clamp Recordings
- Switch to current-clamp mode and record the resting membrane potential.
- Apply A-85380 and record changes in membrane potential and firing frequency of action potentials.

Visualizations Signaling Pathway of nAChR Activation by A-85380



Click to download full resolution via product page


Caption: A-85380 binding to $\alpha 4\beta 2$ nAChR induces channel opening and cation influx.

Experimental Workflow for Patch-Clamp Analysis of A-85380

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A-85380: A Pharmacological Probe for the Preclinical and Clinical Investigation of the α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha4beta2 nicotinic receptors with high and low acetylcholine sensitivity: pharmacology, stoichiometry, and sensitivity to long-term exposure to nicotine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axolbio.com [axolbio.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for A-85380 in Electrophysiology Patch Clamp]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664268#using-a-85380-in-electrophysiology-patch-clamp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com